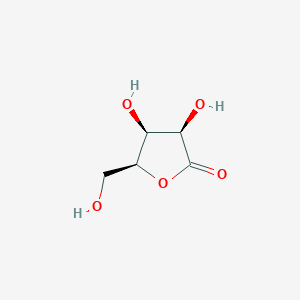

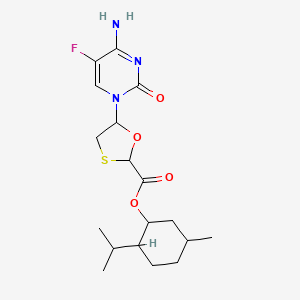

(3R,4S,5S)-3,4-Dihydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

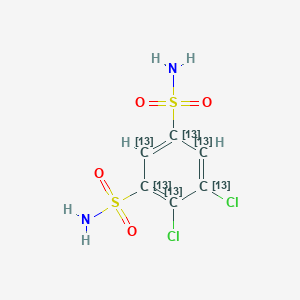

(3R,4S,5S)-3,4-Dihydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one, also known as D-Fructose, is a monosaccharide sugar with the molecular formula C6H12O6. It is commonly found in fruits, vegetables, and honey, and is an important source of energy for the human body.

科学的研究の応用

As a Chiral Building Block in Amino Acid Synthesis

(3R,4S,5S)-3,4-Dihydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one has been used as a chiral building block in synthesizing new δ-sugar amino acids. An example includes the creation of (3R,5S)-5-(aminoethyl)-3-hydroxytetrahydrofurane-3-carboxylic acid, which is a dipeptide isoster of glycine-alanine. This synthesis demonstrates potential in the development of peptidomimetics with conformationally restricted structures due to the presence of the tetrahydrofurane ring (Defant et al., 2011).

In Asymmetric Synthesis

The compound has been used in the asymmetric synthesis of specific molecules like cis-5-(Aminomethyl)-3-(4-methoxyphenyl)dihydrofuran-2(3H)-one. This synthesis process is crucial in creating selective inactivators of monoamine B, employing innovative synthetic methods (Kim et al., 2018).

In Total Syntheses of Natural Products

It has played a critical role in the total syntheses of natural products like (+)-Altholactone and its stereocongeners, which have shown significant cytotoxicity against various tumor cell lines. These syntheses utilize L-arabinose as the redundant starting material and involve complex stereochemical inversion processes (Ueno et al., 1989).

In the Development of Novel Antioxidant Agents

This compound has been explored in the development of new antioxidant agents by combining molecular structures of vitamins C and E analogues. These novel compounds have shown promising radical scavenging activities and protective effects against oxidative stress-induced damage (Manfredini et al., 2000).

In Formal Total Synthesis of Bioactive Compounds

A formal total synthesis of bioactive compounds, such as (+)-Sch 642305, has been achieved using this molecule. This process involves a radical-mediated opening of a chiral epoxy alcohol intermediate, highlighting the compound's versatility in synthesizing complex molecular structures (Chakraborty et al., 2009).

In Synthesis of Furan-Annulated Coumarins

The compound has been used in synthesizing novel 3,4-dihydrofuran-annulated coumarins, employing methods like Claisen rearrangement and oxidative cyclization. This illustrates its role in creating structurally unique molecules with potential applications in pharmaceuticals and materials science (Jayaprakash & Chakravarthula, 2015).

In Studying ER Stress Protecting Compounds

The compound has been identified in studies focused on finding endoplasmic reticulum (ER) stress protecting compounds, highlighting its relevance in cellular stress response research (Choi et al., 2009).

In Synthesis of Oxidovanadium(V) Complexes

It has been involved in the synthesis and structural characterization of new oxidovanadium(V) complexes. These studies contribute to the understanding of metal-organic frameworks and their potential applications in catalysis and materials science (Back et al., 2012).

特性

IUPAC Name |

(3R,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3+,4+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUOKHACJLGPRHD-PZGQECOJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(=O)O1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]1[C@H]([C@H](C(=O)O1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4S,5S)-3,4-Dihydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Furo[2,3-b]furan, 2,3,3a,6a-tetrahydro-, (3aR,6aS)-rel-](/img/structure/B1146788.png)

![2-[[(Pyridin-2-ylamino)diazenyl]methyl]phenol](/img/structure/B1146791.png)

![(S)-N-[2-[2,3-Dihydro-6-hydroxy-7-(2-hydroxyethyl)-1H-inden-1-YL]ethyl]propanamide](/img/structure/B1146796.png)

![(S)-N-[2-(5-Bromo-2,3-dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide](/img/no-structure.png)

![3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid](/img/structure/B1146807.png)